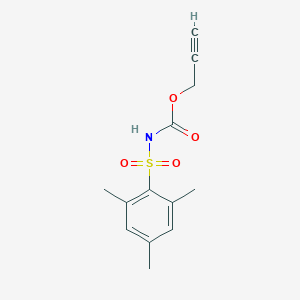
Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate is an organic compound that features a unique combination of functional groups, including a propargyl group, a sulfonyl group, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate typically involves the reaction of propargyl alcohol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium carbonate . The reaction proceeds under mild conditions, and the product can be purified by distillation or extraction.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including covalent modification of the enzyme or competitive inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-yn-1-yl carbamate: Similar in structure but lacks the sulfonyl group.
Prop-2-yn-1-yl 4-methylbenzenesulfonate: Contains a similar sulfonyl group but lacks the carbamate group.
N-(prop-2-yn-1-yl)-o-phenylenediamines: Contains a propargyl group but has different functional groups attached.
Uniqueness
Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate is unique due to the presence of both the sulfonyl and carbamate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
63924-93-6 |
|---|---|
Formule moléculaire |
C13H15NO4S |
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
prop-2-ynyl N-(2,4,6-trimethylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C13H15NO4S/c1-5-6-18-13(15)14-19(16,17)12-10(3)7-9(2)8-11(12)4/h1,7-8H,6H2,2-4H3,(H,14,15) |
Clé InChI |
URJONLOHFLHMKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=O)OCC#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


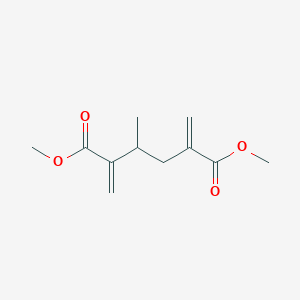
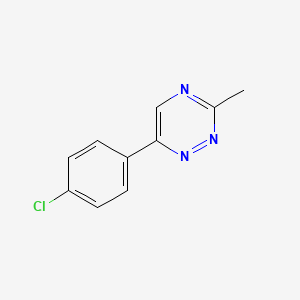
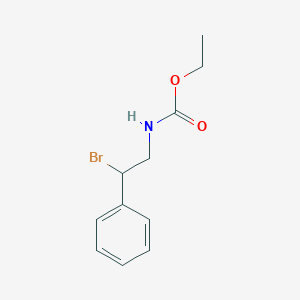
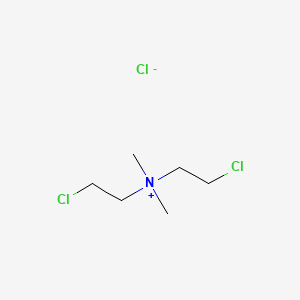
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)
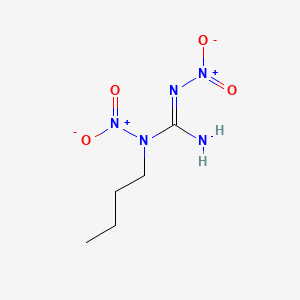
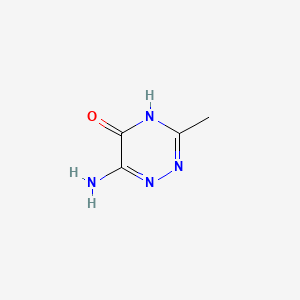
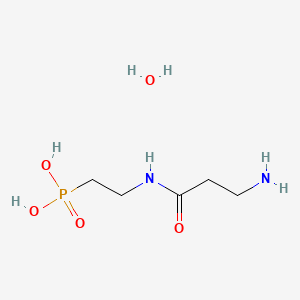
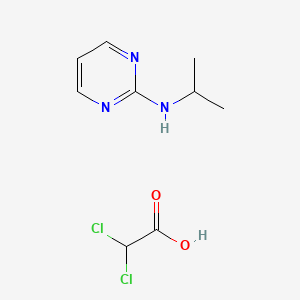
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
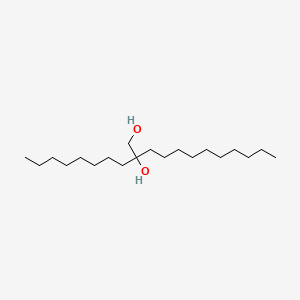
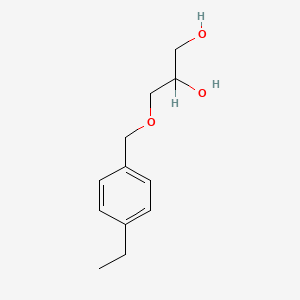
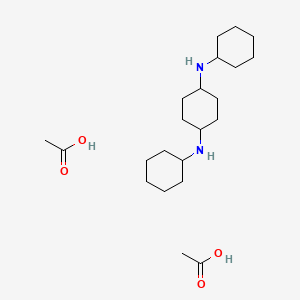
![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)
